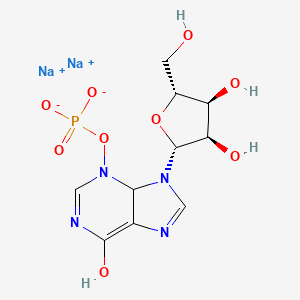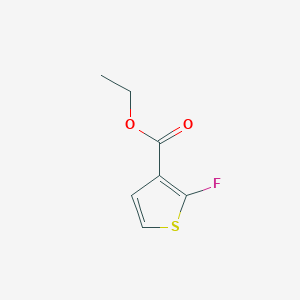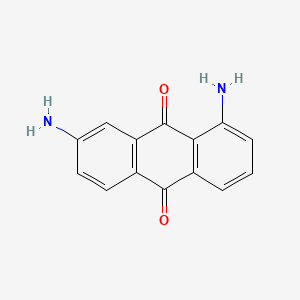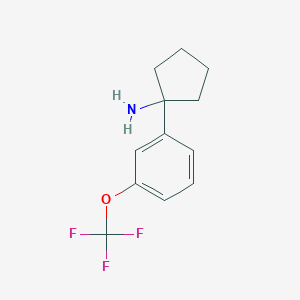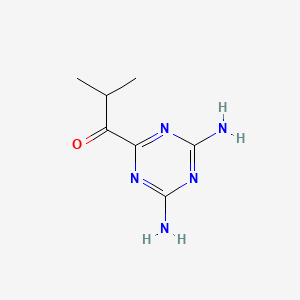
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide is an organic compound belonging to the class of thiadiazoles Thiadiazoles are five-membered aromatic heterocycles containing one sulfur atom and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide typically involves the acylation of hydrazones of oxamic acid thiohydrazides. The oxidation of the dihydrothiadiazole ring using hydrogen peroxide leads to the formation of 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides . Another method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid in the presence of phosphorus oxychloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The dihydrothiadiazole ring can be oxidized to form 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides.
Substitution: The compound can participate in substitution reactions, particularly involving the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and phosphorus oxychloride for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include 2-carbamoyl-4,5-dihydro-1,3,4-thiadiazole 1-oxides and other substituted thiadiazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide involves its interaction with molecular targets such as enzymes and proteins. For example, it has been shown to inhibit the activity of L-lactate dehydrogenase in Plasmodium falciparum . The compound’s structure allows it to chelate metal ions, which is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid: This compound shares a similar thiadiazole ring structure but differs in its functional groups.
1,3,4-Thiadiazole derivatives: These compounds have similar antimicrobial properties and are synthesized using similar methods.
Uniqueness
4-Oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxamide is unique due to its specific structure, which allows it to undergo various chemical reactions and exhibit significant antimicrobial activity. Its ability to chelate metal ions and inhibit specific enzymes makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C3H3N3O2S |
|---|---|
Molecular Weight |
145.14 g/mol |
IUPAC Name |
4-oxo-1,2,5-thiadiazole-3-carboxamide |
InChI |
InChI=1S/C3H3N3O2S/c4-2(7)1-3(8)6-9-5-1/h(H2,4,7)(H,6,8) |
InChI Key |
MHVGEDHUKRRQSV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NSNC1=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


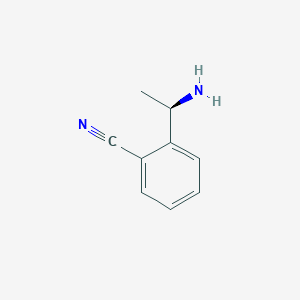

![4-(7-Chloropyrido[4,3-d]pyrimidin-4-yl)morpholine](/img/structure/B13123821.png)
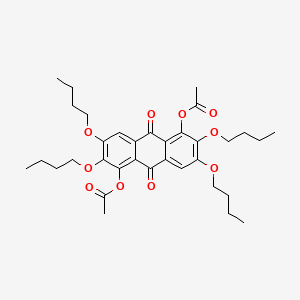
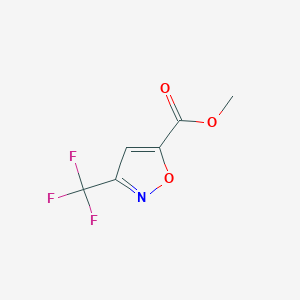
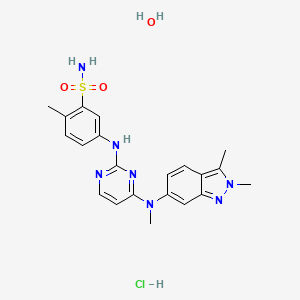
![2-(Tetrahydro-2H-pyran-4-yl)-1-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B13123837.png)


